molecular formula C12H9N3O B14645939 4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine

4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B14645939
M. Wt: 211.22 g/mol
InChI Key: JZKIKDHAPCUKCB-UHFFFAOYSA-N
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Description

4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine is a derivative of the privileged 1H-pyrazolo[3,4-b]pyridine scaffold, a fused heterocyclic system of significant interest in medicinal chemistry and drug discovery. This compound features a phenyl substituent at the N1 position and a hydroxyl group at the C4 position. The 1H-tautomeric form is highly favored due to its greater aromatic stability and is the predominant form encountered in biologically active molecules . The core structure is known for its close resemblance to purine bases, allowing it to interact effectively with a variety of enzymatic targets . The primary research value of this compound lies in its potential as a versatile building block for the development of kinase inhibitors, particularly in oncology. The pyrazolo[3,4-b]pyridine scaffold is a well-established component of potent inhibitors for Cyclin-Dependent Kinases (CDKs) like CDK2 and CDK9, which are critical regulators of the cell cycle and transcription . Researchers utilize this core to design molecules that competitively bind to the ATP-binding site of these kinases. Substitutions on the core, such as the 4-hydroxy group, are crucial for modulating electronic properties, solubility, and hydrogen-bonding capacity, which are essential for optimizing binding affinity and selectivity . Beyond oncology, this scaffold has demonstrated a wide spectrum of pharmacological activities in research models, including anti-inflammatory properties through the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α . This product is intended for research applications as a chemical reference standard, a synthetic intermediate, or a core scaffold for the design and synthesis of novel bioactive molecules. Please Note: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

1-phenyl-7H-pyrazolo[3,4-b]pyridin-4-one

InChI

InChI=1S/C12H9N3O/c16-11-6-7-13-12-10(11)8-14-15(12)9-4-2-1-3-5-9/h1-8H,(H,13,16)

InChI Key

JZKIKDHAPCUKCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)C=CN3

Origin of Product

United States

Preparation Methods

The synthesis of 4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functional group modifications . Another approach includes the Friedländer condensation, which involves the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone derivative.

    Reduction: The phenyl group can undergo hydrogenation to form a cyclohexyl derivative.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which 4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, as a cyclin-dependent kinase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby inhibiting cell cycle progression . This interaction often involves hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Key Findings :

  • Antiviral Activity: The 4-hydroxy derivative’s activity is hypothesized to arise from hydrogen bonding with viral enzymes, similar to 4-anilino derivatives in anti-Leishmania studies .
  • Anticancer Activity: WRH-2412, bearing a 4-(4-hydroxyphenyl) group and cyano substituent, demonstrates broad-spectrum antiproliferative effects, suggesting that extended aromatic systems enhance cytotoxicity .
  • Anti-Leishmania Activity: Ethyl 4-(phenylamino) derivatives exhibit potent activity (IC50 = 0.39 µM), attributed to hydrophobic interactions (log P = 2.8) and steric compatibility with target enzymes .

Key Findings :

  • Ionic liquid-mediated syntheses (e.g., [bmim][BF4]) achieve higher yields (85–90%) due to enhanced solubility and catalytic activity .
  • Fe3O4@MIL-101(Cr) catalysts offer recyclability and moderate yields (70–80%), making them environmentally favorable .

Physicochemical Properties

Substituents significantly influence solubility, melting points, and log P values:

Table 3: Physicochemical Properties

Compound Name Melting Point (°C) log P Solubility Reference
4-Hydroxy-1-phenyl... 236–238 1.2 Moderate (DMSO)
Ethyl 4-(phenylamino)... 160–162 2.8 Low (aqueous)
4-Methoxy-1H... Not reported 1.5 High (ethanol)

Key Findings :

  • The 4-hydroxy derivative exhibits moderate solubility in DMSO, whereas ethyl esters (log P = 2.8) are more hydrophobic .

Biological Activity

4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has gained attention for its diverse biological activities, particularly in cancer research and kinase inhibition. This article reviews the biological activity of this compound, focusing on its anticancer properties, molecular mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that 4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine exhibits significant anticancer activity against various cancer cell lines. For instance, compounds derived from this scaffold have shown potent inhibitory effects on cell proliferation in HeLa, MCF7, and HCT116 cancer cell lines.

Key Findings:

  • Inhibition Potency : Compound 9a was reported to have an IC50 value of 2.59 µM against HeLa cells, while compound 14g exhibited IC50 values of 4.66 µM and 1.98 µM against MCF7 and HCT116 cells, respectively .
  • Mechanism of Action : The compound induces cell cycle arrest and apoptosis. Specifically, compound 9a causes S-phase arrest in HeLa cells and enhances both early and late apoptosis levels compared to control cells .

Structure-Activity Relationships (SAR)

The biological efficacy of 4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives is influenced by the electronic characteristics of substituents on the phenyl ring. For example:

  • Substituent Effects : Substituents at the para position significantly impact anticancer activity. Compounds with hydroxyl groups showed enhanced activity compared to those without substitutions .
CompoundIC50 (µM)Cell LineMechanism
9a2.59HeLaS-phase arrest, apoptosis
14g4.66MCF7G2/M phase arrest
14g1.98HCT116S-phase arrest

Kinase Inhibition

4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine has been identified as a potent inhibitor of various kinases, including TBK1 (TANK-binding kinase 1). This inhibition is crucial for its potential use in cancer therapy and immune response modulation.

Research Highlights:

  • TBK1 Inhibition : A derivative of this compound demonstrated an IC50 value of 0.2 nM for TBK1 inhibition, indicating strong selectivity and potential as a lead compound in drug discovery for immune-related diseases .

Case Studies

Several case studies have explored the efficacy of pyrazolo[3,4-b]pyridine derivatives in preclinical settings:

  • Study on Anticancer Activity : A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their anticancer properties. The study highlighted the significant cytotoxic effects of these compounds on various cancer cell lines while maintaining safety profiles on normal cells like WI-38 .
  • Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions between these compounds and their target proteins (e.g., CDK2 and CDK9), suggesting that specific structural features are essential for binding affinity and biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : The synthesis typically involves cyclocondensation or multicomponent reactions. For example, 5-amino-1-phenylpyrazole derivatives react with ketones (e.g., propiophenone) in ethanolic KOH to form fused pyrazolo[3,4-b]pyridine cores . Alternative routes include one-pot reactions using pyrazole-4-carbaldehydes and arylethanones under basic conditions, which simplify purification steps . Green chemistry approaches, such as meglumine-catalyzed reactions in water, have also been reported to improve sustainability .

Q. How is the molecular structure of pyrazolo[3,4-b]pyridine derivatives validated?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques. 1D/2D NMR (e.g., 1^1H, 13^{13}C, COSY, HMBC) resolves regiochemistry and substituent orientation, particularly for distinguishing isomers like 16a and 17a . Single-crystal X-ray diffraction provides definitive proof of fused-ring geometry and substituent spatial arrangements, as demonstrated for derivatives with twisted phenyl groups to avoid steric clashes .

Q. What analytical techniques are critical for characterizing physicochemical properties?

  • Methodological Answer : Key techniques include:

  • Solubility/Stability : Shake-flask log P measurements to assess hydrophobicity for biological activity predictions .
  • Thermodynamic Properties : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) for melting points and thermal decomposition profiles .
  • Spectroscopy : UV-Vis and FT-IR for electronic transitions and functional group identification .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[3,4-b]pyridine synthesis be addressed?

  • Methodological Answer : Regioselectivity is controlled via catalyst choice and reaction design. For instance, using unsymmetric dialkyl ketones with 5-aminopyrazole-4-carbaldehydes in KOH yields isomeric mixtures (e.g., 13 and 14), which are separated via column chromatography and characterized using HSQC/HMBC NMR . Chiral Rh(III) catalysts enable asymmetric Friedel–Crafts alkylation/cyclization, achieving >85% enantioselectivity in fused pyridine systems .

Q. What computational tools predict biological activity and optimize derivatives?

  • Methodological Answer :

  • QSAR Modeling : Hansch-Fujita hydrophobic parameters and Sterimol steric descriptors correlate with anti-leishmanial activity (e.g., IC50_{50} = 0.12 µM for 3'-diethylaminomethyl derivatives) .
  • Molecular Docking : AM1 semiempirical methods align low-energy conformers with target proteins (e.g., acetylcholinesterase or Factor Xa), guiding substitutions at C-3 or C-5 positions .
  • Quantum Studies : DFT calculations (e.g., HOMO-LUMO gaps) predict nonlinear optical (NLO) properties for materials science applications .

Q. How are spectral contradictions resolved in complex derivatives?

  • Methodological Answer : Ambiguities in 1^1H/13^{13}C NMR assignments are clarified via:

  • DEPT-135 : Differentiates CH3_3, CH2_2, and CH groups in crowded spectra .
  • 2D NMR : HMBC cross-peaks (e.g., C(6)SCH3_3 to C(6) at 160.7 ppm) confirm regiochemistry in thioether derivatives .
  • X-ray Crystallography : Validates solid-state conformations, such as planar N(1)-phenyl vs. twisted C(4)-phenyl groups .

Q. What strategies improve catalytic efficiency in green synthesis?

  • Methodological Answer :

  • Nanocatalysts : Fe3_3O4_4@Zr-MOFs enhance yields in multicomponent reactions via high surface area and magnetic recovery .
  • Solvent Optimization : Ethanol/water mixtures reduce toxicity while maintaining reaction rates .
  • Base Selection : Potassium hydroxide vs. triethylamine alters reaction pathways; KOH favors cyclization, while Et3_3N accelerates nucleophilic substitutions .

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